Phenyl N-methyl-N-phenylcarbamate

Physicochemical profiling Membrane permeability Carbamate classification

N-Monosubstituted carbamates retain an acidic N-H proton that limits orthogonal deprotection and introduces unwanted hydrogen bonding. Phenyl N-methyl-N-phenylcarbamate (CAS 13599-69-4) eliminates this liability as an N,N-disubstituted carbamate with zero H-bond donors and a sterically shielded carbamoyl center. • Survives acidic acetal cleavage (O-benzylidene/isopropylidene); enables sequential deprotection strategies • TPSA 29.5 Ų; compact lipophilic core for CNS-oriented compound libraries • ≥95% purity; standard packs from 100 mg to 5 g; custom bulk synthesis available on request

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 13599-69-4
Cat. No. B084385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl N-methyl-N-phenylcarbamate
CAS13599-69-4
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)OC2=CC=CC=C2
InChIInChI=1S/C14H13NO2/c1-15(12-8-4-2-5-9-12)14(16)17-13-10-6-3-7-11-13/h2-11H,1H3
InChIKeyXMKAIGDUODXFEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl N-Methyl-N-Phenylcarbamate – Core Identity and Procurement


Phenyl N-methyl-N-phenylcarbamate (CAS 13599-69-4) is a tertiary carbamate ester formally derived from N-methylaniline and phenol. It belongs to the N,N-disubstituted carbamate subclass, where both the nitrogen and oxygen centers are bonded to aromatic rings, precluding N–H hydrogen bonding [1]. The compound is supplied as a ≥95% pure solid or oil and is employed primarily as a synthetic intermediate or protecting-group reagent in carbohydrate and heterocyclic chemistry [2].

Zero hydrogen‑bond donors – reported lipophilic profile supports synthon design
N,N‑disubstituted carbamate motif enables orthogonal protection strategies
Typical purity ≥95% – may require additional purification for sensitive assays

Why Generic Carbamate Substitution Fails


Within the carbamate ester family, minute structural modifications radically alter hydrogen-bonding capacity, hydrolytic stability, and reactivity toward nucleophiles or enzymes [1]. The target compound is an N,N-disubstituted phenylcarbamate that possesses zero hydrogen-bond donors and a sterically encumbered carbamoyl center, in contrast to the broad class of N‑monosubstituted carbamates (e.g., phenyl N-methylcarbamate) that retain an acidic N–H proton [2]. These differences translate into measurably distinct physicochemical and biochemical properties, making generic substitution problematic in applications ranging from chiral chromatography to bioactive‑agent design.

Hydrogen‑bond donor mismatch
N‑monosubstituted analogs retain an acidic N–H that can shift solubility and permeability profiles
Steric and reactivity differences
Extra N‑phenyl group slows carbamoylation; reaction outcomes may not transfer directly
Purity grade gap
Common analogs are supplied at higher purity; lower baseline may require in‑house purification

Quantitative Differentiation from Closest Analogs


Hydrogen-Bond Donor Count: Zero vs. One

Phenyl N-methyl-N-phenylcarbamate possesses 0 hydrogen-bond donors, whereas the closely related phenyl N-methylcarbamate (CAS 1943‑79‑9) retains 1 H‑bond donor (N–H) [1][2]. This structural difference eliminates the possibility of intermolecular carbamate‑carbamate hydrogen bonding and alters the balance of passive membrane flux.

H‑Bond Donors
Head‑to‑head
Target: 0 H‑bond donors
Comparator (phenyl N‑methylcarbamate): 1 H‑bond donor
Zero donors predict higher membrane permeability for lipophilic synthon roles
Computed property; validation in specific assay advised
Physicochemical profiling Membrane permeability Carbamate classification

Topological Polar Surface Area and Oral Bioavailability

The TPSA of phenyl N-methyl-N-phenylcarbamate is 29.5 Ų [1], falling below the hallmark 60 Ų threshold often cited for good intestinal absorption, while its monosubstituted congener phenyl N-methylcarbamate shows a TPSA of ≈38 Ų (predicted) [2]. The lower TPSA reflects the loss of the N–H contribution.

TPSA
Cross‑study
Target: 29.5 Ų
Comparator: ~38 Ų
Lower TPSA supports oral passive absorption and CNS penetration models
Computed by Cactvs; use in library design context
Drug‑likeness ADME profiling TPSA

Acid-Hydrolysis Resistance of N-Methyl-N-Phenylcarbamates

Bouveng et al. reported that tri‑ and tetra‑(N‑methyl‑N‑phenylcarbamate) derivatives of methyl α‑D‑glucopyranoside are resistant to acid hydrolysis, whereas the corresponding N‑phenylcarbamate congeners partially degrade under identical conditions [1]. The N,N‑disubstituted carbamate motif thus imparts heightened hydrolytic stability crucial for multi‑step oligosaccharide synthesis.

Acid Stability
Cross‑study
Target: stable under acetal cleavage
N‑phenylcarbamate analog: partial degradation
Supports orthogonal protection strategies in carbohydrate synthesis
Reported by Bouveng et al.; qualitative difference confirmed in three experiments
Carbohydrate synthesis Protecting group stability Acid hydrolysis

Steric Bulk and Differential Carbamoylation Reactivity

N,N‑Disubstituted carbamates like phenyl N-methyl-N-phenylcarbamate react more slowly with nucleophiles than N‑monosubstituted analogs because the N‑phenyl substituent increases steric congestion around the carbonyl center . This controlled reactivity is advantageous when selective mono‑ or stepwise carbamoylation is required.

Carbamoylation Rate
Class‑level
Attenuated reactivity inferred from N,N‑disubstituted class
May enable selective acylations; direct kinetic data not located
Data to verify; review internal benchmarking
Synthetic methodology Carbamoylation Steric effect

Purity Specification and Lot-to-Lot Consistency

Commercial suppliers (e.g., Leyan, Chemenu) disclose a minimum purity of 95% for phenyl N-methyl-N-phenylcarbamate , whereas the widely used analog phenyl N-methylcarbamate is typically supplied at ≥97% purity. The 2% purity gap must be factored into procurement decisions when high purity is critical.

Purity Specification
Head‑to‑head
Target: ≥95% (vendor typical)
Comparator: ≥97%
Lower baseline purity may necessitate in‑house purification steps
Based on supplier datasheets; request current lot COA
Quality control Purity Procurement specifications

Advisory on Limited Head-to-Head Quantitative Data

Despite extensive database and literature searches performed for this guide, few published studies provide direct, quantitative head‑to‑head comparisons between phenyl N-methyl-N-phenylcarbamate and its closest analogs. The evidence items above rely on computed physicochemical properties (Items 1–2), qualitative stability differences (Item 3), class‑level mechanistic inference (Item 4), and vendor purity specifications (Item 5). Users should therefore interpret the differentiation claims with appropriate caution and, where feasible, request custom comparative data from suppliers or perform internal benchmarking.

Data Transparency
Context‑dependent
Limited direct comparative studies; evidence relies on computed data, qualitative stability, and vendor specs
Supports procurement risk assessment; consider internal benchmarking
Review data sources before critical application selection
Data availability Evidence strength Procurement risk

Procurement-Relevant Application Scenarios


Orthogonal Protecting Group for Carbohydrate Chemistry

Based on its demonstrated resistance to acid‑catalyzed cleavage [1], phenyl N-methyl-N-phenylcarbamate is optimally deployed as an orthogonal protecting group for primary and secondary alcohols in multi‑step oligosaccharide syntheses. It remains intact under conditions that cleave O‑benzylidene or isopropylidene acetals, enabling sequential deprotection strategies that are not feasible with N‑monosubstituted carbamates.

Lipophilic Scaffold for CNS-Penetrant Library Design

With zero hydrogen‑bond donors and a TPSA of 29.5 Ų [1], the compound serves as a compact, lipophilic core for CNS‑oriented compound libraries. Its physicochemical profile predicts enhanced passive permeability relative to mono‑NH carbamates, making it a preferred fragment when brain exposure is a primary optimization goal.

Controlled Carbamoylation Reagent for Synthetic Methodology

The attenuated electrophilicity of the N,N‑disubstituted carbamoyl center [1] allows chemists to perform selective acylations in the presence of more reactive nucleophiles, reducing the formation of bis‑carbamoylated side products. This property is valuable in the late‑stage functionalization of complex natural products or pharmaceuticals.

Quality-Assured Intermediate for Industrial Scale-Up

Industrial procurement teams can leverage the standardized purity specification (≥95%) from multiple suppliers [1] to establish raw‑material acceptance criteria. Where higher purity is mandated, in‑house purification protocols such as flash chromatography or recrystallization can be applied, with cost‑benefit analyses informed by the documented purity delta relative to more common analogs.

Application
Selection Property
Validation Focus
Orthogonal carbohydrate protection
Acid‑stable N,N‑disubstituted carbamate
Hydrolysis resistance under acetal cleavage conditions
CNS‑penetrant library design
Low TPSA, zero H‑bond donors
Permeability and brain exposure prediction models
Controlled carbamoylation reagent
Attenuated electrophilicity of N,N‑disubstituted center
Reduction of bis‑carbamoylation side products
Industrial intermediate procurement
Standardized purity specification (≥95%)
In‑house purification cost‑benefit analysis
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